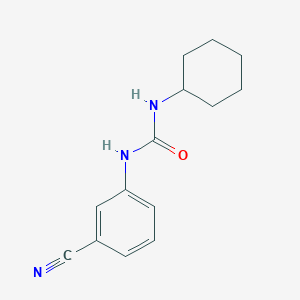

N-(3-cyanophenyl)-N'-cyclohexylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-cyanophenyl)-N'-cyclohexylurea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in the agricultural industry. CPPU is a cytokinin-like compound that promotes cell division and plant growth.

Applications De Recherche Scientifique

Anticancer Agent

“N-(3-cyanophenyl)-N’-cyclohexylurea” has been identified as a potent anticancer agent . It has shown significant antiproliferative activity against various types of glioma cells .

Histone Deacetylase Inhibitor

This compound is a new class of Histone Deacetylase (HDAC) Class III inhibitor . HDACs play a key role in the regulation of gene expression, and their inhibition is a well-validated anticancer strategy .

Sirtuin Inhibitor

“N-(3-cyanophenyl)-N’-cyclohexylurea” inhibits SIRT1/2 activity . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity. The inhibition of sirtuins is associated with a potent antiproliferative activity on glioblastoma cells .

Selective Toxicity

This compound demonstrates excellent differential toxicity . It has a potent antiproliferative activity on glioblastoma cells while having a lower impact on normal glial cells .

Senescence Inducer

“N-(3-cyanophenyl)-N’-cyclohexylurea” can trigger senescence in glioma cells . Senescence is a state of irreversible cell-cycle arrest and is a potent tumor suppressor mechanism .

Translational Potential

The translational potential of “N-(3-cyanophenyl)-N’-cyclohexylurea” has been validated by an NCI-60 cell line screen and validation of growth inhibition of drug-resistant cancer cell models .

Mécanisme D'action

Target of Action

A compound with a similar structure, n-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide, has been reported to target the mitogen-activated protein kinase 14 .

Mode of Action

For instance, R/S-N-3-Cyanophenyl-N’-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea has been reported to inhibit Histone Deacetylase Class III .

Biochemical Pathways

For instance, N’-phenyl pyridylcarbohydrazides, which are analogues of commercial Succinate Dehydrogenase Inhibitors (SDHIs), have been reported to inhibit phytopathogenic fungi .

Result of Action

A compound with a similar structure, r/s-n-3-cyanophenyl-n’-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2h-1-benzopyran-4-yl)urea, has been reported to exert antiproliferative activity against cancer cell lines .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of carbon–carbon bonds, is known to be exceptionally mild and tolerant of various functional groups, suggesting that similar compounds may also exhibit stability under a variety of environmental conditions .

Propriétés

IUPAC Name |

1-(3-cyanophenyl)-3-cyclohexylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMZYFZMEVLDTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanophenyl)-N'-cyclohexylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)

![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)

![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)

![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)

![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)

![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)

![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)